2-(6-methoxy-1H-indol-3-yl)acetic Acid

Description

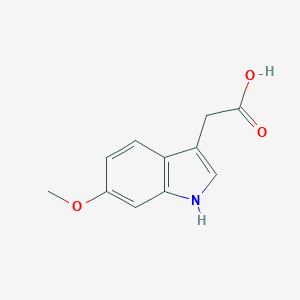

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-8-2-3-9-7(4-11(13)14)6-12-10(9)5-8/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLCWLTTZFMZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465071 | |

| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-22-7 | |

| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(6-methoxy-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-methoxy-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules suggests a potential for diverse biological activities, which has prompted investigations into its therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, analytical data, and known biological effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 103986-22-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 205.21 g/mol | [4] |

| Melting Point | 163-164 °C | N/A |

| Boiling Point | 445.9 °C at 760 mmHg | [5] |

| Appearance | Reported as both liquid and solid | [1] |

| pKa | Not experimentally determined | N/A |

| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in chloroform and insoluble in water.[6] | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach.[1][2][7][8][9]

Experimental Protocol: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][7][8]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diatomaceous earth

Procedure:

-

Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is heated under reflux. The resulting hydrazone precipitates upon cooling and can be collected by filtration.

-

Indolization: The dried hydrazone is added to a refluxing solution of a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the indole ring.

-

Hydrolysis: The crude product is then subjected to alkaline hydrolysis by refluxing with aqueous sodium hydroxide to convert the ester intermediate to the desired carboxylic acid.

-

Purification: The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel.[10]

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Parameters:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of this compound.[11][12][13]

-

Frequency: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[11]

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[11]

Expected Chemical Shifts (based on related structures):

-

¹H NMR (DMSO-d₆):

-

Aromatic protons on the indole ring: ~6.5 - 7.5 ppm

-

Methylene protons (-CH₂-COOH): ~3.6 ppm

-

Methoxy protons (-OCH₃): ~3.7 ppm

-

Indole N-H proton: ~10.8 ppm (broad singlet)

-

Carboxylic acid proton (-COOH): ~12.0 ppm (broad singlet)[14]

-

-

¹³C NMR (DMSO-d₆):

-

Carbonyl carbon (-COOH): ~173 ppm

-

Aromatic and indole ring carbons: ~100 - 155 ppm

-

Methoxy carbon (-OCH₃): ~55 ppm

-

Methylene carbon (-CH₂-COOH): ~31 ppm[13]

-

Biological Activity and Signaling Pathways

Derivatives of indole-3-acetic acid have demonstrated a range of biological activities, with a particular focus on their potential as anticancer agents.

Anticancer Activity

While specific quantitative data for this compound is not extensively available in the public domain, related methoxy-indole derivatives have shown cytotoxic effects against various cancer cell lines.[15] For instance, some indole derivatives have been reported to exhibit anti-cancer efficacy through mechanisms such as DNA intercalation.[16] The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Experimental Protocol: Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay)

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT or neutral red) is added to the wells. The absorbance is then measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.[17]

Experimental Workflow for Cytotoxicity Assay

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of similar indole compounds, potential mechanisms of action could involve the modulation of pathways related to cell proliferation, apoptosis, and angiogenesis. For example, some indole derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade in cancer cells.[18] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Hypothesized Signaling Pathway Involvement

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid

CAS Number: 103986-22-7

This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a significant indole derivative for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, synthesis protocols, spectral data, and potential biological activities, with a focus on its applications in research and development.

Physicochemical Properties

This compound is a solid, typically appearing as a powder. Its chemical structure features a methoxy group at the 6-position of the indole ring, which influences its electronic properties and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Melting Point | 163 °C | |

| Boiling Point | 445.9 °C at 760 mmHg | [3] |

| Appearance | Powder |

Synthesis Protocol

The synthesis of this compound can be achieved via the Fischer indole synthesis, a robust and widely used method for preparing indole derivatives.[4] The general strategy involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For the target molecule, the synthesis would typically start with the formation of the methyl ester, followed by hydrolysis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative example based on established Fischer indole synthesis procedures.[5][6][7]

Step 1: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride and an equimolar amount of methyl levulinate.

-

Solvent and Catalyst: Use a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, zinc chloride).[4]

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified methyl 2-(6-methoxy-1H-indol-3-yl)acetate in a mixture of methanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related structures such as 6-methoxyindole and 5-methoxyindole-3-acetic acid.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H (indole) |

| ~12.0 | br s | 1H | O-H (carboxylic acid) |

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | s | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| ~3.8 | s | 3H | OCH₃ |

| ~3.6 | s | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (carboxylic acid) |

| ~156 | Ar-C-O |

| ~136 | Ar-C |

| ~123 | Ar-C |

| ~121 | Ar-C |

| ~120 | Ar-C-N |

| ~110 | Ar-C |

| ~108 | Ar-C |

| ~95 | Ar-C |

| ~55 | OCH₃ |

| ~31 | CH₂ |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205.07 | [M]⁺ (Molecular Ion) |

| 160.07 | [M - COOH]⁺ |

| 145.05 | [M - CH₂COOH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[11][12]

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (indole) |

| 3300-2500 | Very Broad | O-H Stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O Stretch (carboxylic acid) |

| 1620-1580 | Medium | C=C Stretch (aromatic) |

| 1250-1200 | Strong | C-O Stretch (aryl ether) |

Biological Activity and Potential Applications

While specific studies on this compound are limited, its structural similarity to the well-studied plant hormone indole-3-acetic acid (IAA) and other methoxyindole derivatives suggests potential biological activities.[13][14][15]

Plant Growth Regulation

As an analog of IAA, this compound is expected to exhibit auxin-like activity, potentially influencing root development and overall plant growth.[13][16] The methoxy group may alter its binding affinity to auxin receptors and its metabolic stability, potentially leading to modified or enhanced plant growth-regulating properties.

Neuroscience Research

Indole derivatives, including melatonin and indole-3-propionic acid, have demonstrated neuroprotective effects.[17] These compounds can act as antioxidants and modulate various signaling pathways involved in neuronal survival.[17][18][19][20][21] this compound may possess similar neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases.[13] The methoxy substitution could influence its ability to cross the blood-brain barrier and interact with neural targets.

Conclusion

This compound is a valuable building block in medicinal chemistry and a compound of interest for its potential biological activities. While detailed experimental data for this specific isomer is emerging, its structural relationship to well-characterized indole derivatives provides a strong basis for its exploration in drug discovery and agricultural applications. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological efficacy and mechanisms of action.

References

- 1. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]

- 11. Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. goldbio.com [goldbio.com]

- 16. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia | PLOS One [journals.plos.org]

- 21. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a key heterocyclic compound. It details the molecule's structural characteristics, physicochemical properties, and established synthetic routes. The indole scaffold is a privileged structure in medicinal chemistry, and this derivative, featuring a methoxy group at the 6-position and an acetic acid moiety at the 3-position, serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] This document consolidates critical data for researchers, scientists, and professionals in drug development, presenting quantitative information in structured tables and outlining representative experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is an indole derivative characterized by two key functional groups that significantly influence its chemical behavior. The electron-donating methoxy group on the benzene ring enhances the nucleophilicity of the indole system, while the acetic acid side chain at the C-3 position provides a handle for further chemical modifications and is often critical for biological interactions.[3] The unique arrangement of these groups makes it a versatile building block in organic synthesis.[1]

Caption: Logical components of the this compound molecule.

Key Identifiers and Properties

The following table summarizes the essential chemical identifiers and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 103986-22-7 | [1][2][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][4][5] |

| Molecular Weight | 205.21 g/mol | [4][5][6] |

| SMILES | COC1=CC=C2C(CC(O)=O)=CNC2=C1 | [1][5] |

| InChI Key | FRLCWLTTZFMZJI-UHFFFAOYSA-N | [4] |

| Boiling Point | 445.9°C at 760 mmHg | [5] |

| Purity | ≥95% (Typically available) | [2][4] |

| Physical Form | Solid (Note: one source lists as liquid) | [4] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3 | 1.4 | [1] |

Synthesis and Reactivity

The synthesis of methoxy-activated indoles is well-established, with several classical methods being applicable.[7] For this compound, the Fischer indole synthesis is a primary and robust route.[3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.

Fischer Indole Synthesis Workflow

The synthesis commences with the condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of a γ-keto acid, to form a phenylhydrazone intermediate. This intermediate, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.

Caption: Generalized workflow for the Fischer indole synthesis of the target compound.

Experimental Protocols

While specific, detailed protocols are proprietary to manufacturers, a generalized procedure based on the widely-used Fischer indole synthesis is provided below for illustrative purposes.

Representative Synthesis Protocol (Generalized)

Objective: To synthesize this compound.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Levulinic acid

-

Ethanol (or other suitable solvent)

-

Polyphosphoric acid (PPA) or another acid catalyst

-

Sodium hydroxide solution (for hydrolysis and workup)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride and levulinic acid in ethanol. Heat the mixture at reflux for several hours until the formation of the phenylhydrazone is complete (monitored by TLC).

-

Cyclization: Remove the solvent under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture at an elevated temperature (e.g., 80-100°C) for 1-2 hours. The reaction mixture will become viscous and change color.

-

Workup and Hydrolysis: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a sodium hydroxide solution to hydrolyze the intermediate ester and dissolve the product.

-

Extraction: Wash the basic aqueous layer with ethyl acetate to remove non-acidic impurities.

-

Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.[8]

Biological Context and Significance

Indole-containing molecules are of immense interest in drug discovery due to their structural resemblance to endogenous signaling molecules like serotonin, leading to interactions with a wide range of biological targets.[3] The substitution pattern on the indole ring is critical for defining this activity.

Methoxy-substituted indoles, in particular, are found in numerous pharmacologically active agents with applications as anti-inflammatory, antipsychotic, and antidepressant drugs.[7] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a 5-methoxyindole core, and its mechanism involves the inhibition of prostaglandin production.[7] While the specific biological pathways for the 6-methoxy isomer are not as extensively documented in public literature, its structural similarity to other active indoles suggests potential for interaction with various enzymes and receptors. It serves as a key intermediate for creating more complex molecules for screening in pharmaceutical development.[1]

Caption: Conceptual biological role of methoxy-indole derivatives in pharmacology.

Conclusion

This compound is a compound of significant interest due to its foundational indole structure, enhanced by methoxy and acetic acid functional groups. Its well-defined physicochemical properties and established synthetic pathways, primarily the Fischer indole synthesis, make it a readily accessible and versatile intermediate. For researchers in medicinal chemistry and drug development, this molecule represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Methyl 2-(6-methoxy-1H-indol-3-yl)acetate|CAS 123380-87-0 [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 6. This compound - [sigmaaldrich.com]

- 7. soc.chim.it [soc.chim.it]

- 8. 103986-22-7|this compound| Ambeed [ambeed.com]

Spectroscopic Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Chemical Structure:

Molecular Formula: C₁₁H₁₁NO₃

Molecular Weight: 205.21 g/mol

CAS Number: 103986-22-7[1]

Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 2-(6-methoxy-1H-indol-3-yl)acetic acid. This data is derived from general knowledge of indole derivatives and spectral information for similar compounds, such as indole-3-acetic acid and its 5-methoxy isomer.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H (Indole) |

| ~12.0 | br s | 1H | O-H (Carboxylic Acid) |

| ~7.4-7.5 | d | 1H | H-4 |

| ~7.1-7.2 | s | 1H | H-2 |

| ~6.8-6.9 | d | 1H | H-7 |

| ~6.6-6.7 | dd | 1H | H-5 |

| ~3.7-3.8 | s | 3H | -OCH₃ |

| ~3.6 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173-174 | C=O (Carboxylic Acid) |

| ~155-156 | C-6 |

| ~136-137 | C-7a |

| ~127-128 | C-3a |

| ~124-125 | C-2 |

| ~121-122 | C-4 |

| ~109-110 | C-5 |

| ~108-109 | C-3 |

| ~94-95 | C-7 |

| ~55-56 | -OCH₃ |

| ~31-32 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch (Indole) |

| ~3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~3000-2900 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1620, ~1460 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Methoxy) |

| ~1030 | Medium | C-O Stretch (Carboxylic Acid) |

| ~800-700 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 160 | High | [M - COOH]⁺ |

| 146 | Medium | [M - CH₂COOH]⁺ |

| 131 | Medium | [160 - CHO]⁺ |

| 118 | Medium | [Indole ring fragment] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system (e.g., with ESI or APCI source)

Procedure:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Set up the LC method, including the column (e.g., C18), mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid), flow rate, and column temperature.

-

Set up the MS method, including the ionization mode (positive or negative), mass range, and fragmentation parameters (for MS/MS).

-

Inject the sample solution into the LC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.

-

If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 2. bmse000177 Indole-3-acetic Acid at BMRB [bmrb.io]

- 3. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a significant indole derivative. This document is intended to serve as a valuable resource for professionals in research and development, offering a consolidated source of key data to support further investigation and application of this compound.

Core Physical and Chemical Properties

This compound, also known as 6-methoxyindole-3-acetic acid, is a heterocyclic compound with a molecular formula of C₁₁H₁₁NO₃.[1][2] Its chemical structure features a methoxy group at the 6th position of the indole ring, which influences its electronic and steric properties. The compound is of interest in various research areas, including medicinal chemistry and plant biology, due to its structural similarity to the natural plant hormone auxin (indole-3-acetic acid).[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. Where direct experimental data for the 6-methoxy isomer is limited, information from the closely related 5-methoxy isomer is provided for comparative purposes and clearly noted.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Boiling Point | 445.9°C at 760 mmHg | [4] |

| Physical Form | Reported as both liquid and solid by different suppliers. | [1] |

| Purity | Typically offered at ≥95% for research purposes. | [1][5] |

| CAS Number | 103986-22-7 | [1][2][5] |

| Predicted/Comparative Properties | Value | Notes | Source |

| pKa | 4.52 ± 0.30 | Predicted for the related 2-(5-methoxy-1H-indol-3-yl)acetic acid. The methoxy group's position influences acidity. | [6] |

| XLogP3 | 1.4 | A calculated measure of lipophilicity. | [5] |

| Rotatable Bond Count | 3 | [5] | |

| Solubility | Insoluble in water. Soluble in methanol, DMF, and DMSO. | Based on data for the related 5-methoxy isomer.[7] | |

| Melting Point | 145-148 °C (decomposes) | For the related 2-(5-methoxy-1H-indol-3-yl)acetic acid.[6] |

Synthesis and Experimental Protocols

A general procedure for the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a base at high temperature and pressure.[8] For the synthesis of the 6-methoxy derivative, 6-methoxyindole would be the starting material.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of indole-3-acetic acid derivatives.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, researchers can expect characteristic signals corresponding to the indole ring, the methoxy group, and the acetic acid side chain. For reference, the ¹H NMR spectrum of the parent compound, acetic acid, in water shows a singlet at approximately 2.08 ppm.[9] In deuterated solvents, the chemical shifts of impurities and reference standards are well-documented and can aid in the interpretation of spectra.[10] For mass spectrometry, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (205.21).[11]

Biological Significance and Signaling Pathways

Indole-3-acetic acid (IAA) and its derivatives are crucial signaling molecules in both microorganisms and plants. In microorganisms, IAA can be synthesized through several tryptophan-dependent and -independent pathways.[12] These pathways, including the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), and indole-3-acetonitrile (IAN) pathways, play a role in the interactions between microbes and plants, ranging from pathogenesis to phytostimulation.[13][14]

The methoxy substitution on the indole ring, as in this compound, can significantly alter the biological activity of the parent molecule. For instance, 5-methoxyindole-3-acetic acid has been shown to have pro-oxidant activity and can affect the reproductive cycle in rats.[7] While the specific signaling pathways involving the 6-methoxy isomer have not been elucidated, it is plausible that it interacts with similar targets as other IAA derivatives, potentially with altered affinity or efficacy. Recent research has shown that IAA can protect against endothelial cell dysfunction and lung injury by activating USP40, highlighting the therapeutic potential of this class of compounds.[15]

Microbial IAA Biosynthesis Pathways

Caption: Major tryptophan-dependent pathways for IAA biosynthesis in microorganisms.

Conclusion

This compound is a compound with significant potential for further research and development. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a solid foundation based on available information and data from closely related analogs. The structural similarity to biologically active indole derivatives suggests that this compound may exhibit interesting pharmacological or plant-regulating properties. Further experimental investigation into its synthesis, spectral characterization, and biological activity is warranted to fully unlock its potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 2-(5-Methoxy-1H-indol-3-yl)acetic acid [acrospharma.co.kr]

- 7. caymanchem.com [caymanchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-3-Acetic Acid Protects Against Lipopolysaccharide-induced Endothelial Cell Dysfunction and Lung Injury through the Activation of USP40 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(6-methoxy-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the parent compound, indole-3-acetic acid, and the physicochemical effects of methoxy substitution to project its solubility characteristics. Furthermore, it outlines detailed experimental protocols for determining solubility, a critical parameter in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial in understanding its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Appearance | No data available; likely a solid at room temperature. | |

| Predicted pKa | Not available. The carboxylic acid moiety suggests acidic properties. | |

| Predicted logP | Not available. The indole ring is hydrophobic, while the carboxylic acid and methoxy groups are more hydrophilic. |

Expected Solubility Profile

Indole-3-acetic acid is a colorless solid that is soluble in polar organic solvents[4]. It is soluble in ethanol (50 mg/ml), methanol, and DMSO, with sparing solubility in chloroform and insolubility in water[5][6]. The aqueous solubility of IAA is pH-dependent due to its carboxylic acid functional group[7]. At higher pH values, the carboxylic acid deprotonates to form a more soluble carboxylate salt[7].

The introduction of a methoxy group at the 6-position of the indole ring is expected to influence the solubility of the molecule. The methoxy group can participate in hydrogen bonding and may slightly increase polarity, which could enhance solubility in polar solvents. However, the overall effect on aqueous solubility is complex and depends on the interplay between the electronic effects of the methoxy group and the crystal lattice energy of the solid form. The position of the methoxy group on the indole ring is known to influence the molecule's electronic properties and conformation, which can, in turn, affect its physical properties[8][9].

Based on this, this compound is anticipated to exhibit:

-

Good solubility in polar organic solvents such as DMSO, ethanol, and methanol.

-

Limited solubility in non-polar organic solvents.

-

pH-dependent solubility in aqueous solutions, with increased solubility at higher pH.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The two primary methods for solubility determination in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 7.4, 9.0) in a microtiter plate.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Precipitate Removal: The resulting solutions are filtered or centrifuged to remove any precipitated compound.

-

Quantification: The concentration of the compound in the filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 3. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. thedelocalizedchemist.com [thedelocalizedchemist.com]

- 9. thedelocalizedchemist.com [thedelocalizedchemist.com]

Potential Biological Activities of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-methoxy-1H-indol-3-yl)acetic acid, a derivative of the ubiquitous signaling molecule indole-3-acetic acid (IAA), belongs to a class of compounds with diverse and significant biological activities. While specific research on the 6-methoxy substituted variant is limited, the indole-3-acetic acid scaffold is a well-established pharmacophore with crucial roles in plant physiology and promising potential in human therapeutics, particularly in neuroscience and oncology. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing from the extensive research on related indole derivatives. It covers putative mechanisms of action, detailed experimental protocols for assessing biological effects, and visual representations of key signaling pathways and experimental workflows.

Introduction

Indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1] Beyond its fundamental role in botany, the indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group at the 6-position of the indole ring of IAA, yielding this compound, is anticipated to modulate its physicochemical properties and biological activity. While direct experimental data for this specific analog is sparse in publicly available literature, its structural similarity to other biologically active indoles allows for informed hypotheses regarding its potential therapeutic applications. This document will explore these potential activities, focusing on plant growth regulation, neuroprotection, and anticancer effects.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of indole-3-acetic acid and its derivatives, this compound is predicted to exhibit activity in the following areas:

Plant Growth Regulation

As an analog of auxin, this compound is expected to influence plant growth.[2] Auxins regulate cell division, elongation, and differentiation, thereby affecting processes such as root formation, apical dominance, and fruit development.[1] The primary mechanism of auxin action involves its binding to TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[3]

Neuroprotective Effects

Several indole derivatives have demonstrated neuroprotective properties, suggesting a potential role for this compound in this area.[4] The neuroprotective effects of indoles are often attributed to their antioxidant and anti-inflammatory activities.[5] They can scavenge reactive oxygen species (ROS), chelate metal ions involved in oxidative stress, and modulate inflammatory pathways, such as the NF-κB signaling cascade.[6][7] Furthermore, some indole compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[4]

Anticancer Activity

The indole scaffold is present in numerous anticancer agents, both natural and synthetic. Derivatives of indole-3-acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[8] Potential anticancer mechanisms of indole derivatives include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival, such as the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. Some indole compounds also act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest.

Quantitative Data Summary

As of the date of this publication, there is a lack of specific quantitative biological activity data for this compound in the peer-reviewed scientific literature. The following table provides representative data for the parent compound, indole-3-acetic acid (IAA), and a related methoxy-substituted isomer to offer a comparative context.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Agastache rugosa hydroponic culture | Optimal concentration for shoot fresh weight: 10-9 M | [9] |

| Indole-3-acetic acid (IAA) | Inhibition of TORC1 | In vitro kinase assay (yeast) | IC50 ≈ 1.5 mM | |

| Indole-3-acetic acid (IAA) | Neuroprotection | Valproic acid-induced neurotoxicity in rats | 40 mg/kg/day attenuated oxidative and inflammatory markers | [7] |

Note: This table is intended to be illustrative of the types of activities and data available for structurally related compounds and should not be interpreted as predictive for this compound without direct experimental validation.

Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological activities of this compound.

Plant Growth Promotion: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes, filter paper

-

Test compound (this compound)

-

Indole-3-acetic acid (positive control)

-

Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)

-

Test tubes or multi-well plates

-

Ruler or digital imaging system

Procedure:

-

Germinate Avena seeds in the dark for approximately 72 hours.

-

Under a dim green light, harvest coleoptiles when they are 2-3 cm long.

-

Excise the apical 3-4 mm of the coleoptile tip.

-

Cut a 10 mm segment from the sub-apical region of the coleoptile.

-

Prepare serial dilutions of the test compound and IAA (e.g., 10-8 to 10-4 M) in the buffer solution.

-

Place 5-10 coleoptile segments into each test tube or well containing the different concentrations of the test compound, IAA, or buffer alone (negative control).

-

Incubate the segments in the dark at room temperature for 24 hours.

-

Measure the final length of the coleoptile segments.

-

Calculate the percent elongation relative to the initial length and compare the activity of the test compound to that of IAA.

Neuroprotective Activity: MTT Assay in a Neuronal Cell Line

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and can be used to measure the protective effect of a compound against an induced neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), amyloid-beta peptide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Introduce the neurotoxic agent to the wells (except for the vehicle control wells) and co-incubate with the test compound for a further period (e.g., 24 hours).

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the concentration-dependent protective effect of the test compound.

Anticancer Activity: Cell Viability Assay (e.g., using Resazurin)

This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells, providing a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

Resazurin sodium salt solution

-

Fluorescence microplate reader

Procedure:

-

Plate cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and the positive control. Include a vehicle-only control.

-

Incubate the plates for a specified duration (e.g., 48-72 hours).

-

Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents an intriguing but understudied molecule. Based on the extensive body of research on its parent compound, indole-3-acetic acid, and other indole derivatives, it holds potential for biological activity in plant growth regulation, neuroprotection, and cancer therapeutics. The methoxy substitution at the 6-position is likely to influence its potency and selectivity for various biological targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating research into the specific biological profile of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening and Optimization of Indole-3-Acetic Acid Production by Cowpea (Vigna unguiculata L. Walp.) Rhizobia Isolates [scirp.org]

- 5. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 6. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-methoxy-1H-indol-3-yl)acetic acid, also known as 6-methoxyindole-3-acetic acid (6-MeO-IAA), is a derivative of the ubiquitous plant hormone indole-3-acetic acid (IAA). While not as extensively studied as its parent compound, 6-MeO-IAA has garnered interest as a versatile synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Introduction and Physicochemical Properties

This compound belongs to the family of indole acetic acids, which are characterized by an indole nucleus with an acetic acid side chain at the C3 position. The presence of a methoxy group at the C6 position of the indole ring distinguishes it from the parent hormone, IAA. This substitution can influence the electronic properties and biological activity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| CAS Number | 103986-22-7 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | 0-8 °C | [2] |

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the broader exploration of indole chemistry and the synthesis of auxin derivatives. The foundational work on the synthesis of indoles was laid by Emil Fischer in 1883 with the discovery of the Fischer indole synthesis, a method that remains a cornerstone for the preparation of the indole nucleus.[3] The development of synthetic routes to various substituted indole-3-acetic acids, including those with methoxy groups on the benzene ring, followed the elucidation of the structure of IAA and the desire to explore structure-activity relationships for plant growth regulation and other biological activities.

A 1952 patent describes a process for producing indole-3-acetic acids, including those with substituents on the benzene ring, highlighting the early interest in these compounds for applications such as weed eradication due to their enhanced activity compared to the unsubstituted parent compound.[4] While this patent does not specifically name the 6-methoxy derivative, it lays the groundwork for its synthesis and potential utility.

Synthesis

The synthesis of this compound can be achieved through several established methods for indole synthesis, with the Fischer indole synthesis being a prominent route.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For the synthesis of this compound, the key starting materials would be 4-methoxyphenylhydrazine and a suitable four-carbon aldehyde or ketone derivative bearing a carboxylic acid or a precursor group.

Experimental Protocol: General Fischer Indole Synthesis

A general procedure for the Fischer indole synthesis is as follows:

-

Hydrazone Formation: The substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is condensed with a suitable ketone or aldehyde (e.g., levulinic acid or an ester thereof) in a suitable solvent, often with acid catalysis, to form the corresponding phenylhydrazone. The reaction mixture is typically heated to drive the condensation. Water is removed, often by azeotropic distillation.

-

Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated. The acidic conditions promote a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield the desired indole-3-acetic acid derivative.

Note: A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. The protocol above is a generalized representation of the Fischer indole synthesis.

Japp-Klingemann Reaction

Another classical method that can be employed for the synthesis of indole-3-acetic acids is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or ester, followed by cyclization to the indole.[5]

Logical Workflow for Japp-Klingemann Synthesis

Caption: Workflow for the Japp-Klingemann synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is limited in the public domain, its structural similarity to IAA and other methoxyindole derivatives suggests several potential areas of biological activity.

Plant Growth Regulation

As a derivative of the plant hormone auxin, this compound is presumed to exhibit plant growth-regulating properties.[2] The introduction of substituents on the indole ring can modulate the activity and stability of auxin analogs. It is plausible that 6-MeO-IAA could influence processes such as root development, cell elongation, and overall plant vigor.[2]

Experimental Protocol: Plant Growth Regulation Assay (General)

A common method to assess the auxin-like activity of a compound is through a root elongation assay using a model plant such as Arabidopsis thaliana:

-

Seed Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized and germinated on a sterile nutrient agar medium.

-

Treatment: Seedlings of a uniform size are transferred to fresh agar plates containing various concentrations of the test compound (e.g., this compound) and a control (medium without the test compound).

-

Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

-

Data Collection and Analysis: The length of the primary root and the number of lateral roots are measured at regular intervals. The data is then statistically analyzed to determine the effect of the compound on root growth compared to the control.

Potential Therapeutic Applications

Research into related indole compounds suggests that this compound may have potential as a scaffold for the development of therapeutic agents.

-

Neuroprotective Effects: Indole derivatives, including the related compound indole-3-propionic acid, have demonstrated potent neuroprotective properties against oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases like Alzheimer's.[6] It is hypothesized that 6-MeO-IAA could also possess neuroprotective capabilities.[2]

-

Anti-inflammatory Activity: The parent compound, indole-3-acetic acid, has been shown to exhibit anti-inflammatory and anti-oxidative effects in macrophage cell lines by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals.[7][8] These properties are mediated, in part, through the modulation of the TLR4/NF-κB signaling pathway.[9] Given these findings, this compound is also being investigated for its potential anti-inflammatory properties.[2]

Table 2: Summary of Potential Biological Activities and Inferred Signaling Pathways

| Biological Activity | Inferred Signaling Pathway/Mechanism | Reference (for related compounds) |

| Plant Growth Regulation | Auxin Signaling Pathway (TIR1/AFB-Aux/IAA-ARF) | - |

| Neuroprotection | Antioxidant, Free Radical Scavenging | [6] |

| Anti-inflammatory | Induction of Heme Oxygenase-1 (HO-1), Inhibition of TLR4/NF-κB pathway | [7][8][9] |

Signaling Pathway: Inferred Anti-inflammatory Action of Indole Acetic Acid Derivatives

Caption: Inferred anti-inflammatory signaling pathway of indole acetic acid derivatives.

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily as a versatile building block in medicinal chemistry and agrochemical synthesis. While its own biological activities are not yet extensively characterized, its structural relationship to the potent plant hormone IAA and other bioactive indole derivatives suggests promising avenues for future research. Further investigation is warranted to fully elucidate its pharmacological profile, including quantitative in vitro and in vivo studies to determine its efficacy as a neuroprotective or anti-inflammatory agent. The development of a detailed and optimized synthetic protocol would also be highly beneficial for the research community. As our understanding of the diverse roles of indole compounds in biology continues to grow, derivatives such as this compound will likely play an increasingly important role in the discovery of novel therapeutic and agricultural solutions.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(6-methoxy-1H-indol-3-yl)acetic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-(6-methoxy-1H-indol-3-yl)acetic acid, also known as 6-methoxyindole-3-acetic acid (6-MeO-IAA), is a heterocyclic compound belonging to the indole family. The indole ring system is a crucial structural motif found in numerous biologically active molecules, including alkaloids and peptides.[1] Its structural similarity to various protein components allows indole derivatives to bind to multiple enzymes, making them a valuable scaffold in the development of novel therapeutic agents with diverse mechanisms of action.[1]

This compound is a derivative of the well-studied indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, which plays a vital role in regulating plant growth and development.[1][2][3] The presence of a methoxy group at the 6-position of the indole ring significantly influences the molecule's electronic and steric properties, which can, in turn, affect its chemical reactivity and biological interactions.[1] While primarily utilized as a versatile building block and key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and other organic compounds[4][5], research into related methoxy-substituted indoles suggests a potential for direct biological activity.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a resource for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 103986-22-7 | [4][6][7][8] |

| Molecular Formula | C₁₁H₁₁NO₃ | [7][9][10] |

| Molecular Weight | 205.21 g/mol | [8][9][10] |

| Appearance | Off-white to light yellow solid | [8] |

| Melting Point | 163-164°C (with decomposition) | [8] |

| Boiling Point | 445.9 ± 30.0 °C (Predicted) | [8][10] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 4.45 ± 0.30 (Predicted) | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |

Synthesis and Manufacturing

The primary route for synthesizing the indole scaffold of this compound is the Fischer Indole Synthesis. This robust and widely used method is particularly suitable for preparing methoxy-activated indoles.[1]

The process typically begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate.[1] This reaction forms a phenylhydrazone intermediate, which then undergoes rearrangement and cyclization to form the indole ring. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.

Caption: Fischer Indole Synthesis workflow for the target compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diatomaceous earth (Celite)

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion, the reaction mixture is cooled to room temperature. The acetic acid is removed under reduced pressure. The resulting residue is dissolved in ethanol and heated at reflux for 4-6 hours to induce cyclization and formation of the indole ring.

-

Work-up and Isolation of Ester: The ethanol is evaporated. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl ester of the target acid.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: The purified ethyl 2-(6-methoxy-1H-indol-3-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution (5.0 eq). The mixture is heated at reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

-

Acidification and Product Isolation: The reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.

-

Final Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Caption: Experimental workflow for synthesis and purification.

Biological Activity and Applications

While this compound is primarily documented as a chemical intermediate[7], the indole scaffold is a cornerstone of many biologically active compounds.[1] Derivatives of indole are known to possess a wide range of pharmacological activities. Furthermore, studies on the isomeric 5-methoxyindole-3-acetic acid (5-MIAA) provide insight into the potential bioactivity of methoxy-substituted indole acetic acids.

| Compound Class / Specific Compound | Documented Biological Activity | Potential Application | Reference |

| Indole Derivatives (General) | Anticancer, anti-inflammatory, antiviral, antimicrobial | Drug Development | [1] |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Free radical scavenging, inhibition of ROS generation, anti-inflammatory | Chronic Inflammation Therapy | [11] |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal activity against Candida species | Topical Antifungal Treatment | [12] |

| 5-methoxyindole-3-acetic acid (5-MIAA) | Cytotoxic to cancer cells (when converted to a peroxyl radical), prolongs estrous cycle in rats | Cancer Therapy, Reproductive Biology Research | [13] |

| Indole-3-acetic acid (IAA) | Plant growth regulation (auxin activity), prodrug in cancer therapy | Agriculture, Horticulture, Oncology | [2][14][15] |

Applications in Synthesis

The primary application of this compound is as a functionalized building block.[4] The carboxylic acid group and the indole ring provide multiple reaction sites for further chemical modification, enabling the construction of more complex molecules for various fields:

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing novel drug candidates, particularly those targeting neurological disorders or inflammatory pathways.[5]

-

Agrochemicals: The indole structure is present in various herbicides and plant growth regulators. This compound can be used to develop new agrochemicals.[5]

-

Organic Materials: It can be incorporated into the synthesis of dyes and other functional organic materials.[5]

Potential Mechanisms of Action & Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, based on its structural similarity to the natural auxin IAA, its mechanism in plant systems would likely involve the well-established auxin signaling pathway. In plants, IAA acts as a "molecular glue" between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes by Auxin Response Factors (ARFs).[2]

Caption: Logical relationship of IAA in plant gene regulation.

Analytical and Spectroscopic Characterization

The definitive structural elucidation and purity assessment of this compound rely on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.[1]

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample for ¹H and ¹³C NMR analysis for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

Pipette/syringe

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the solid compound and place it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for compounds with acid and N-H protons) to the vial.

-

Mixing: Gently vortex the vial until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if dissolution is slow.

-

Transfer: Using a clean pipette or syringe, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Analysis: Cap the NMR tube, wipe the exterior clean, and insert it into the NMR spectrometer's spinner turbine. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.

-